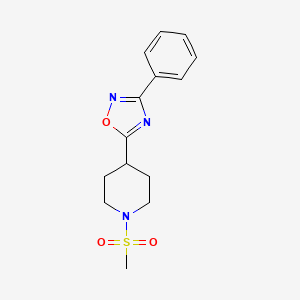
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (EDTIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known for their diverse biological activities. EDTIQ has been found to exhibit promising pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In
Applications De Recherche Scientifique
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit antitumor and antimicrobial activities, which further expands its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the production of reactive oxygen species and to activate antioxidant enzymes, which contribute to its antioxidant properties. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activation of inflammatory pathways and to reduce the production of pro-inflammatory cytokines, which contribute to its anti-inflammatory properties. 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to modulate the activity of various neurotransmitters and to protect against neuronal damage, which contributes to its neuroprotective properties.
Biochemical and physiological effects:
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage, which contribute to its potential therapeutic applications. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit antitumor and antimicrobial activities, which further expand its potential applications in the field of medicine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Orientations Futures
There are several potential future directions for the study of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Finally, the potential therapeutic applications of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke, should be further explored.
Méthodes De Synthèse
The synthesis of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-ethylbenzylamine with 2,3-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to yield 2-(4-ethylbenzyl)-3,4-dimethoxybenzaldehyde. The second step involves the reduction of the aldehyde group to an alcohol using sodium borohydride in methanol. The final step involves the cyclization of the alcohol group with 1,2-diaminopropane in the presence of trifluoroacetic acid to yield 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Propriétés
IUPAC Name |
2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-15-5-7-16(8-6-15)13-21-10-9-17-11-19(22-2)20(23-3)12-18(17)14-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZLDYLUZANKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)
![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)


![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)

![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)